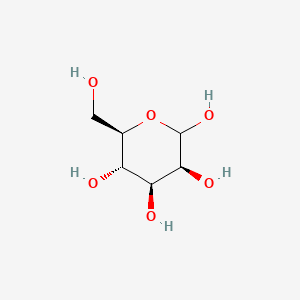

D-Mannose

Vue d'ensemble

Description

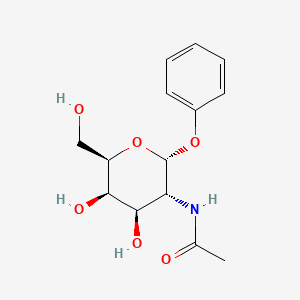

Le D-mannose est un monosaccharide naturel, un sucre simple apparenté au glucose. On le trouve dans divers fruits comme les canneberges, les pommes et les pêches, ainsi que dans certaines plantes et certains arbres . Le this compound est connu pour son rôle dans la santé des voies urinaires, où il est souvent commercialisé comme complément alimentaire pour réduire le risque d'infections urinaires . Il est également synthétisé dans l'organisme à partir du glucose pour la synthèse des glycoprotéines .

Mécanisme D'action

Target of Action

D-Mannopyranoside, also known as D-Mannose, primarily targets the FimH lectin located at the tip of type-1 pili of uropathogenic Escherichia coli (UPEC) . FimH plays a crucial role in the ability of UPEC to adhere to and infect urothelial cells . Another target of D-Mannopyranoside is the Mannose-binding protein C .

Mode of Action

D-Mannopyranoside interacts with its targets by blocking their function. For instance, it acts as a potent antagonist of FimH, inhibiting its ability to bind to urothelial cells . This blocking action prevents UPEC from adhering to and infecting these cells .

Biochemical Pathways

D-Mannopyranoside affects the biochemical pathways related to bacterial adhesion and infection. By blocking FimH, it disrupts the pathway that UPEC uses to adhere to and infect urothelial cells . In addition, D-Mannopyranoside is involved in the biosynthesis of mannogen, a carbohydrate reserve polymer found in Leishmania spp . It serves as a substrate for GDP-mannose–dependent β-1,2-mannosyltransferases, which are involved in mannogen synthesis .

Pharmacokinetics

Studies on similar compounds suggest that it may have good bioavailability and low toxicity

Result of Action

The primary result of D-Mannopyranoside’s action is the prevention of UPEC adhesion to and infection of urothelial cells . This can potentially reduce the incidence and severity of urinary tract infections caused by UPEC . In addition, its involvement in mannogen synthesis could have implications for the metabolism and survival of Leishmania spp .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le D-mannose peut être produit à partir de D-glucose par synthèse chimique. Ce processus implique généralement l'utilisation de catalyseurs molybdates en conditions acides pour épimériser le glucose en mannose . Par exemple, en utilisant le molybdate d'ammonium comme catalyseur, un rendement de 32,6 % de this compound peut être obtenu après une réaction d'environ 150 minutes à 98 °C et pH 2,0 . Une autre méthode consiste à utiliser un catalyseur mixte de molybdate d'ammonium et d'oxyde de calcium, permettant d'obtenir un rendement de 44,8 % après 80 minutes à 150 °C et pH 3,0 .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles telles que les fruits, les herbes et le palmier. Les principales méthodes d'extraction comprennent l'hydrolyse acide, l'hydrolyse thermique et l'hydrolyse enzymatique . De plus, des méthodes de production biologique utilisant des enzymes microbiennes telles que la D-lyxose isomérase, la this compound isomérase, la cellobiose 2-épimérase et la this compound 2-épimérase ont été explorées pour leur efficacité et leur durabilité .

Analyse Des Réactions Chimiques

Types de réactions : Le D-mannose subit diverses réactions chimiques, notamment l'isomérisation, l'épimérisation et l'oxydation.

Réactifs et conditions courantes :

Isomérisation et épimérisation : Ces réactions impliquent généralement des enzymes telles que la D-lyxose isomérase et la this compound isomérase, qui convertissent le D-glucose ou le D-fructose en this compound.

Oxydation : Le this compound peut être oxydé pour produire de l'acide D-mannonique en utilisant des agents oxydants comme l'acide nitrique.

Principaux produits :

Acide D-mannonique : Produit par oxydation du this compound.

D-mannitol : Un alcool de sucre dérivé de la réduction du this compound, couramment utilisé comme édulcorant et en applications médicales.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie :

- Utilisé comme matière de départ pour la synthèse de divers composés, y compris des agents immunostimulants et des vitamines .

Biologie :

Médecine :

- Largement étudié pour son rôle dans la prévention et le traitement des infections urinaires. Le this compound inhibe l'adhésion d'Escherichia coli à l'urothélium, réduisant ainsi le risque d'infection .

- Enquête sur ses avantages potentiels dans la prise en charge du diabète sucré et des maladies intestinales .

Industrie :

- Utilisé dans l'industrie alimentaire et des boissons comme édulcorant faible en calories.

- Employé dans l'industrie cosmétique pour ses propriétés hydratantes .

5. Mécanisme d'action

Le this compound exerce ses effets principalement par inhibition compétitive. Lorsqu'il est excrété dans l'urine, le this compound se lie aux structures d'adhésion FimH à la surface d'Escherichia coli, empêchant les bactéries de se fixer aux cellules urothéliales des voies urinaires . Ce mécanisme contribue à réduire le risque d'infections urinaires en facilitant l'expulsion des bactéries par l'urine .

Applications De Recherche Scientifique

D-mannose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a starting material for the synthesis of various compounds, including immunostimulatory agents and vitamins .

Biology:

Medicine:

- Widely studied for its role in preventing and treating urinary tract infections. This compound inhibits the adhesion of Escherichia coli to the urothelium, reducing the risk of infection .

- Investigated for its potential benefits in managing diabetes mellitus and intestinal diseases .

Industry:

- Utilized in the food and beverage industry as a low-calorie sweetener.

- Employed in the cosmetic industry for its moisturizing properties .

Comparaison Avec Des Composés Similaires

Le D-mannose est souvent comparé à d'autres monosaccharides tels que le D-glucose, le D-fructose et le D-galactose.

Composés similaires :

D-glucose : Un monosaccharide courant utilisé principalement pour la production d'énergie dans l'organisme.

D-fructose : Un autre sucre simple présent dans de nombreux fruits, connu pour sa douceur.

D-galactose : Un monosaccharide qui se combine avec le glucose pour former le lactose, le sucre présent dans le lait.

Unicité du this compound :

- Contrairement au D-glucose et au D-fructose, le this compound n'est pas métabolisé par l'organisme, mais est excrété dans l'urine, où il peut exercer ses effets anti-adhésifs contre les bactéries .

- Le this compound a des applications spécifiques dans la santé des voies urinaires, qui ne sont pas partagées par d'autres monosaccharides similaires .

Propriétés

IUPAC Name |

(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-QTVWNMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337491 | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | D-Mannose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13971 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-26-7, 31103-86-3, 3458-28-4 | |

| Record name | D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Mannose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-mannopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

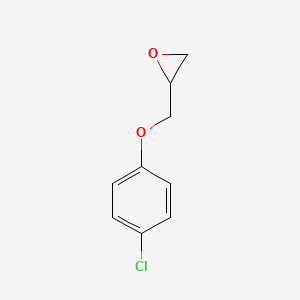

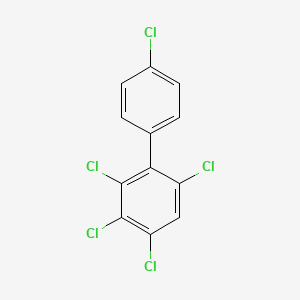

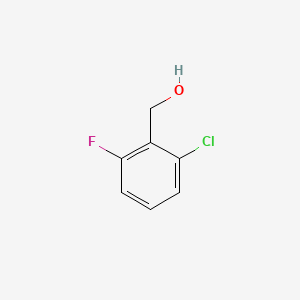

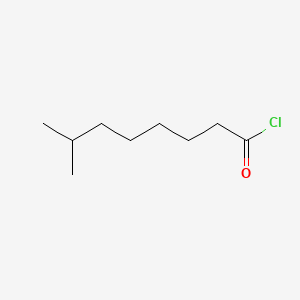

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)